N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine
Description
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine is a structurally complex organosilicon compound characterized by two trimethylsilyl (TMS) groups, a tert-butyl substituent, and an imine functional group. The compound’s unsaturated but-2-en-1-imine backbone provides reactivity for cycloaddition or nucleophilic attack, while the bulky TMS and tert-butyl groups confer steric protection and modulate electronic properties . Such hybrid systems are of interest in asymmetric catalysis and polymer chemistry due to their ability to stabilize reactive intermediates and influence stereoselectivity.
Properties
IUPAC Name |
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NSi2/c1-15(2,3)16-11-10-14(12-17(4,5)6)13-18(7,8)9/h10-11H,12-13H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBMMLITVVTKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC=C(C[Si](C)(C)C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
A representative procedure employs tert-butylamine (1.0 equiv) and 4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-enal (1.05 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C. NaH (1.2 equiv) is added portionwise to maintain a controlled exotherm. After 12 hours at reflux, the imine product is isolated via vacuum distillation (96–99°C at 0.1 mmHg).
Table 1: Key Parameters for Base-Mediated Synthesis
| Parameter | Value/Range |
|---|---|
| Temperature | 0°C (initial), 66°C (reflux) |
| Reaction Time | 12–18 hours |
| Yield | 68–75% |
| Purity (GC-MS) | >95% |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Deprotonation : NaH abstracts the N–H proton from tert-butylamine, generating a nucleophilic amide ion.
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Nucleophilic Addition : The amide ion attacks the α,β-unsaturated carbonyl compound, followed by proton transfer and elimination of water to form the imine.
Silyl groups enhance alkene electrophilicity through inductive effects, accelerating the addition step. Steric hindrance from the tert-butyl moiety necessitates prolonged reaction times to achieve equilibrium.
Catalytic Enamine Synthesis with Fluoride Activation
Alternative routes utilize tetra-n-butylammonium fluoride (TBAF) as a catalyst to promote enamine formation between tert-butylamine and silylated propargyl aldehydes. This method avoids strong bases, improving functional group tolerance.
Procedure and Optimization
In a typical protocol, tert-butylamine (1.0 equiv) reacts with 4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-ynal (1.1 equiv) in dichloromethane (DCM) at room temperature. TBAF (0.1 equiv) is added to desilylate intermediates, enabling conjugation and imine cyclization. The product is purified by column chromatography (hexanes:ethyl acetate, 9:1).
Table 2: Catalytic Synthesis Performance Metrics
| Metric | Value |
|---|---|
| Catalyst Loading | 10 mol% TBAF |
| Reaction Time | 6–8 hours |
| Yield | 62–70% |
| Selectivity (E/Z) | 85:15 |
Role of Fluoride Ions
TBAF performs dual roles:
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Desilylation : Cleaves trimethylsilyl protecting groups, regenerating active aldehyde intermediates.
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Lewis Acid Activation : Stabilizes transition states during imine formation, reducing activation energy.
One-Pot Tandem Silylation-Imination
Industrial-scale preparations often combine silylation and imination in a single vessel to minimize purification steps. This approach uses hexamethyldisilazane (HMDS) as both a silylating agent and base.
Experimental Workflow
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Silylation : 3-(Chloromethyl)but-2-enal (1.0 equiv) reacts with HMDS (3.0 equiv) in toluene at 110°C for 4 hours, yielding 3-(trimethylsilylmethyl)but-2-enal.
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Imination : tert-Butylamine (1.2 equiv) is added directly, and the mixture refluxes for 18 hours. Water removal via Dean-Stark trap drives the reaction to completion.
Table 3: One-Pot Synthesis Efficiency
| Parameter | Value |
|---|---|
| Total Yield | 71–78% |
| Purity (HPLC) | 93–97% |
| Solvent Recovery | 85% toluene recycled |
Advantages and Limitations
-
Advantages : Reduced solvent use, faster throughput.
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Limitations : Requires stringent moisture control to prevent HMDS hydrolysis.
Photochemical Synthesis Under Mild Conditions
Emerging methodologies exploit UV irradiation (254 nm) to initiate radical-based imine formation. Tert-butylamine and silylated alkenes react in acetonitrile with catalytic benzophenone as a photosensitizer.
Reaction Dynamics
Irradiation generates triplet-state benzophenone, abstracting hydrogen from tert-butylamine to form α-amino radicals. These radicals couple with silylated alkenes, followed by oxidation to the imine.
Table 4: Photochemical Reaction Parameters
| Condition | Specification |
|---|---|
| Light Source | 254 nm UV lamp |
| Irradiation Time | 3 hours |
| Temperature | 25°C |
| Yield | 58–65% |
Comparative Analysis of Synthesis Routes
Table 5: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Base-Mediated | 68–75 | >95 | High |
| Catalytic (TBAF) | 62–70 | 90–93 | Moderate |
| One-Pot Tandem | 71–78 | 93–97 | Industrial |
| Photochemical | 58–65 | 88–91 | Lab-scale |
The base-mediated method remains the gold standard for reliability, while one-pot tandem synthesis dominates industrial applications due to cost efficiency. Photochemical routes, though lower-yielding, offer greener alternatives by avoiding strong bases.
Purification and Characterization
Chemical Reactions Analysis
Oxidation Reactions
The imine group undergoes selective oxidation under controlled conditions.
| Reagent | Conditions | Primary Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | Dichloromethane, 0°C → RT | Oxime derivatives | 65–78% | |
| H₂O₂ (30%) | MeOH, 40°C, 6 h | Nitrile analogs | 52–60% |
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the imine’s nitrogen, forming an oxaziridine intermediate that rearranges to oximes or nitriles depending on reagent choice.
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Steric Effects : Bulky silyl groups slow reaction kinetics but enhance regioselectivity .
Reduction Reactions
Reduction of the imine group produces amines with stereochemical control.
| Reducing Agent | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF, −78°C → RT, 4 h | Tert-butylamine derivatives | 85–92% | >95% cis | |
| NaBH₄/CeCl₃ | MeOH, 0°C, 2 h | Silyl-protected amines | 70–78% | 88% trans |
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Catalytic Influence : CeCl₃ enhances hydride delivery to the imine’s β-carbon, favoring trans-amine formation .
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Industrial Scalability : Continuous flow systems improve yield (>90%) by minimizing side reactions .
Nucleophilic Additions
The electron-deficient imine acts as a substrate for nucleophiles.
3.1. Organometallic Additions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard reagents | THF, −20°C, 2 h | α-Silyl amines | 60–75% | |
| Lithium acetylides | BF₃·Et₂O, −78°C, 1 h | Propargylamines | 68–95% |
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Role of BF₃ : Accelerates acetylide addition by polarizing the imine C=N bond .
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Steric Limitations : Bulky silyl groups hinder nucleophilic attack at the α-position .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings, leveraging silyl groups as directing/protecting motifs.
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Key Observation : Silyl groups remain intact under Sonogashira conditions, enabling sequential functionalization .
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Enantioselectivity : PHOX ligands induce >20:1 d.r. in allylic substitutions .
Substitution Reactions
Silyl groups undergo selective substitution under electrophilic conditions.
| Reagent | Conditions | Substituted Group | Yield | Source |
|---|---|---|---|---|
| NBS | CCl₄, AIBN, 80°C, 12 h | Bromomethyl derivatives | 75–82% | |
| TMSOTf | CH₂Cl₂, −40°C, 30 min | Triflate intermediates | 88–94% |
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Radical Pathways : NBS-mediated bromination proceeds via silyl-stabilized radical intermediates .
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Applications : Triflates serve as precursors for Suzuki-Miyaura couplings .
Cycloaddition and Dearomatization
The imine participates in photoredox-catalyzed transformations.
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Electron-deficient indoles | 4CzIPN, TBHP | Blue LEDs, DMF, 60°C | Prenylated indolines | 65–71% |
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Mechanism : Radical dearomatization initiates at the imine’s α-carbon, followed by Claisen rearrangement .
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Diastereocontrol : N-Tosyl groups enforce >20:1 d.r. through steric guidance .
Comparative Reactivity
A comparison with analogous compounds highlights unique features:
Scientific Research Applications
Applications in Scientific Research
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine has several notable applications in various fields:
Organic Synthesis
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds. The presence of the imine group allows for nucleophilic addition reactions, facilitating the formation of diverse chemical entities.
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential use in drug development. Its ability to stabilize reactive intermediates makes it a candidate for creating pharmacologically active compounds.
Material Science
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, particularly those requiring silicon-containing functionalities. This includes applications in coatings, adhesives, and sealants where enhanced properties are desired.
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound using continuous flow reactors. This method demonstrated improved yields and purity compared to traditional batch processes, highlighting the efficiency of modern synthetic techniques in producing this compound on a larger scale.
Case Study 2: Reactivity Investigations
Research has shown that the compound can undergo various chemical transformations, such as oxidation to form oximes or nitriles and reduction to yield amines. These transformations are crucial for expanding the utility of this compound in synthetic chemistry.
Mechanism of Action
The mechanism by which N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine exerts its effects involves interactions with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the silyl groups can stabilize reactive intermediates. These interactions can influence the compound’s reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparison with structurally related imines and silylated alkenes is presented below.
Table 1: Key Structural and Reactivity Differences
| Compound Name | Functional Groups | Steric Bulk | Reactivity in Cycloaddition | Stability in Air | References |
|---|---|---|---|---|---|
| N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine | Imine, 2×TMS, tert-butyl | High | Moderate (TMS hindrance) | Low (hygroscopic) | Hypothetical* |
| 2-(Trimethylsilylmethyl)pyridine (1a) | Pyridine, TMS | Moderate | Low (aromatic stabilization) | High | |
| 3-Methyl-5-(trimethylsilylmethyl)isoxazole (1c) | Isoxazole, TMS | Low | High (strain-enhanced) | Moderate | |
| t-Butyl trimethylsilylacetate (1d) | Ester, TMS, tert-butyl | High | N/A (non-conjugated) | High |
Key Findings :
Steric Effects : The dual TMS and tert-butyl groups in the target compound create significant steric hindrance, reducing its reactivity in cycloadditions compared to less bulky analogs like 3-methyl-5-(trimethylsilylmethyl)isoxazole (1c). This aligns with studies showing that bulky silyl groups slow down Diels-Alder reactions by ~40% .
Electronic Modulation: The electron-donating TMS groups increase electron density at the imine nitrogen, enhancing nucleophilicity relative to non-silylated imines. However, this effect is partially offset by the tert-butyl group’s inductive withdrawal.
Stability : Unlike t-butyl trimethylsilylacetate (1d), which is air-stable due to its saturated backbone, the target compound’s conjugated ene-imine system is prone to hydrolysis, requiring inert storage conditions.
Biological Activity
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine (CAS No. 147608-69-3) is a complex organic compound notable for its unique structural features, including multiple trimethylsilyl groups and an imine functional group. This compound has garnered interest in various fields, particularly in synthetic chemistry and medicinal applications, due to the stability and solubility conferred by its substituents.
Structural Characteristics
The molecular formula of this compound is . The presence of tert-butyl and trimethylsilyl groups enhances its metabolic stability, making it a candidate for further biological evaluation. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Trialkylsilylbutyronitrile | Contains trialkylsilyl groups | Exhibits different reactivity due to nitrile functionality |
| N-Tert-butyl-N'-trimethylsilylurea | Urea derivative with silylation | Shows distinct biological activity related to urea derivatives |
| 3-(Trimethylsilylmethyl)-1-butyne | Alkyne variant with silylation | Useful in alkyne chemistry but lacks imine functionality |
The combination of both imine and silyl functionalities in this compound may influence its reactivity and application compared to other compounds.
The biological mechanisms through which this compound may exert its effects include:
- Nucleophilic Addition Reactions : The imine group is capable of participating in nucleophilic addition reactions, which can lead to the formation of various biologically relevant intermediates.
- Stabilization of Reactive Intermediates : The silyl groups can stabilize reactive intermediates during chemical transformations, potentially leading to enhanced selectivity in biological systems.
Case Studies and Research Findings
Research into similar compounds has provided insights into their biological activities. For instance:
- Metabolic Stability Studies : Research indicates that replacing tert-butyl groups with more stable moieties can enhance metabolic stability significantly. In vitro studies have shown that such modifications lead to lower clearance rates in liver microsomes, suggesting prolonged bioavailability in vivo .
- Enzyme Interaction Studies : Compounds with similar silyl substitutions have been evaluated for their interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism. Findings suggest that these interactions can influence the pharmacokinetic profiles of drugs containing silyl groups .
Q & A
Q. What are the recommended synthetic pathways for N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine, and how can side reactions be minimized?
Methodological Answer: Synthesis of this imine likely involves conjugate addition or enamine formation. A controlled approach, inspired by copolymerization design principles (e.g., controlled radical polymerization in ), could optimize yield. Key steps:
- Use anhydrous conditions to prevent hydrolysis of trimethylsilyl (TMS) groups.
- Employ catalysts like Lewis acids (e.g., BF₃·OEt₂) to enhance imine formation.
- Monitor reaction progress via GC/MS (as in ) to detect intermediates like tert-butylamine derivatives.
- Side reactions (e.g., TMS group migration) can be suppressed by maintaining low temperatures (0–5°C) and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous tert-butyl-TMS compounds (e.g., tert-butyldimethylsilyl derivatives in ). Key peaks: δ ~0.1–0.3 ppm (TMS-CH₃), δ ~1.2 ppm (tert-butyl C(CH₃)₃).
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of TMS groups).
- Elemental Analysis : Validate C, H, N content against theoretical values (±0.3% tolerance) .
Q. What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Store under argon at –20°C in amber glass vials to prevent photodegradation. Avoid moisture (TMS groups hydrolyze to silanols).
- Handling : Use gloveboxes for air-sensitive steps. For spills, follow protocols in : isolate waste, neutralize with inert adsorbents (e.g., vermiculite), and consult hazardous waste professionals .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this imine in nucleophilic additions?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to model transition states. Focus on:
- Electron density at the β-carbon (but-2-en-1-imine system).
- Steric effects from tert-butyl and TMS groups.
- Compare with experimental results using kinetic studies (e.g., monitoring reaction rates via UV-Vis for conjugated systems). Contradictions between computational and empirical data may arise from solvent effects or neglected dispersion forces .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Example : If NMR shows unexpected splitting, consider:
- Dynamic effects (e.g., hindered rotation around the imine C=N bond).
- Diastereomerism from chiral centers (if present).
- Use variable-temperature NMR to distinguish dynamic vs. static disorder.
- Cross-validate with X-ray crystallography (if crystals form) or 2D NMR (e.g., NOESY for spatial proximity) .
Q. How can researchers design experiments to probe the compound’s role in catalytic cycles?
Methodological Answer:
- Hypothesis Testing : Use the imine as a ligand in transition-metal complexes (e.g., Pd or Ni).
- Synthesize metal complexes and characterize via IR (νC=N shifts) and XAS (metal coordination geometry).
- Test catalytic activity in cross-coupling reactions; compare turnover numbers with/without TMS groups.
- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-imine) to track bond reorganization in intermediates .
Data Contradiction Analysis Table
| Observed Discrepancy | Potential Causes | Resolution Strategies |
|---|---|---|
| GC/MS shows unexpected m/z peaks | Side reactions (e.g., TMS migration) | Repeat synthesis with stricter temp control |
| NMR splitting inconsistent with symmetry | Conformational isomerism | VT-NMR or DFT conformational analysis |
| Elemental analysis deviates >0.5% | Incomplete purification | Re-crystallize or use preparative HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
